molecular formula C24H20FN3O3 B10992601 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B10992601
M. Wt: 417.4 g/mol
InChI Key: RPWQJHSOAJQHCN-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of fluorophenyl and methoxyphenyl groups further enhances its chemical properties, making it a valuable subject for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable amine to form the quinazoline core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced via a Friedel-Crafts acylation reaction, followed by reduction to yield the desired ethyl linkage.

    Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalytic processes and continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group, yielding dihydroquinazoline derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth and proliferation.

    Pharmacology: Research focuses on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, to understand its potential as a drug candidate.

    Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: It is used as a tool compound to study various biological processes, including enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may bind to a receptor, modulating its activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide can be compared with other quinazoline derivatives, such as:

    Gefitinib: A well-known quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.

    Erlotinib: Another EGFR inhibitor with a similar quinazoline core, used in the treatment of non-small cell lung cancer.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in the treatment of breast cancer.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H20FN3O3

Molecular Weight

417.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C24H20FN3O3/c1-31-20-9-2-16(3-10-20)12-13-26-23(29)17-4-11-21-22(14-17)27-15-28(24(21)30)19-7-5-18(25)6-8-19/h2-11,14-15H,12-13H2,1H3,(H,26,29)

InChI Key

RPWQJHSOAJQHCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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